Cas no 119171-39-0 (2-(2-Methylprop-2-en-1-yl)oxybenzoic Acid)

2-(2-Methylprop-2-en-1-yl)oxybenzoic Acid Chemical and Physical Properties
Names and Identifiers
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- 2-((2-Methylallyl)oxy)benzoic acid
- 2-(2-methylprop-2-enoxy)benzoic acid
- 2-[(2-methyl-2-propenyl)oxy]benzoic acid
- 2-[(2-methylprop-2-en-1-yl)oxy]benzoic acid(SALTDATA: FREE)
- AKOS BBB/624
- UKRORGSYN-BB BBV-079390
- 2-[(2-METHYLPROP-2-EN-1-YL)OXY]BENZOIC ACID
- 2-(2-Methylprop-2-en-1-yl)oxybenzoic Acid
-
- MDL: MFCD06801094
- Inchi: InChI=1S/C11H12O3/c1-8(2)7-14-10-6-4-3-5-9(10)11(12)13/h3-6H,1,7H2,2H3,(H,12,13)
- InChI Key: BCBHNECCHZKIKM-UHFFFAOYSA-N
- SMILES: C=C(C)COC1=CC=CC=C1C(=O)O
Computed Properties
- Exact Mass: 192.07866
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
Experimental Properties
- PSA: 46.53
2-(2-Methylprop-2-en-1-yl)oxybenzoic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M323138-10mg |
2-[(2-Methylprop-2-en-1-yl)oxy]benzoic Acid |
119171-39-0 | 10mg |
$ 50.00 | 2022-06-04 | ||
TRC | M323138-100mg |
2-[(2-Methylprop-2-en-1-yl)oxy]benzoic Acid |
119171-39-0 | 100mg |
$ 80.00 | 2022-06-04 | ||
Enamine | EN300-225939-1g |
2-[(2-methylprop-2-en-1-yl)oxy]benzoic acid |
119171-39-0 | 95% | 1g |
$75.0 | 2023-11-13 | |
Enamine | EN300-225939-5g |
2-[(2-methylprop-2-en-1-yl)oxy]benzoic acid |
119171-39-0 | 95% | 5g |
$298.0 | 2023-11-13 | |
Enamine | EN300-225939-10g |
2-[(2-methylprop-2-en-1-yl)oxy]benzoic acid |
119171-39-0 | 95% | 10g |
$594.0 | 2023-11-13 | |
1PlusChem | 1P000PMI-50mg |
Benzoic acid, 2-[(2-methyl-2-propen-1-yl)oxy]- |
119171-39-0 | 95% | 50mg |
$57.00 | 2025-03-20 | |
Ambeed | A424993-1g |
2-((2-Methylallyl)oxy)benzoic acid |
119171-39-0 | 95+% | 1g |
$46.0 | 2024-04-25 | |
A2B Chem LLC | AA32410-10g |
Benzoic acid, 2-[(2-methyl-2-propen-1-yl)oxy]- |
119171-39-0 | 95% | 10g |
$661.00 | 2024-04-20 | |
A2B Chem LLC | AA32410-5g |
Benzoic acid, 2-[(2-methyl-2-propen-1-yl)oxy]- |
119171-39-0 | 95% | 5g |
$349.00 | 2024-04-20 | |
A2B Chem LLC | AA32410-100mg |
Benzoic acid, 2-[(2-methyl-2-propen-1-yl)oxy]- |
119171-39-0 | 95% | 100mg |
$63.00 | 2024-04-20 |
2-(2-Methylprop-2-en-1-yl)oxybenzoic Acid Related Literature
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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4. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
Additional information on 2-(2-Methylprop-2-en-1-yl)oxybenzoic Acid
Comprehensive Overview of 2-(2-Methylprop-2-en-1-yl)oxybenzoic Acid (CAS No. 119171-39-0)
2-(2-Methylprop-2-en-1-yl)oxybenzoic Acid (CAS No. 119171-39-0) is a specialized organic compound widely recognized for its unique structural properties and versatile applications in pharmaceuticals, agrochemicals, and fragrance industries. This benzoic acid derivative, featuring a 2-methylprop-2-en-1-yl ether group, has garnered significant attention due to its role as a key intermediate in synthesizing bioactive molecules. Researchers and manufacturers frequently search for terms like "2-(2-Methylprop-2-en-1-yl)oxybenzoic Acid synthesis", "CAS 119171-39-0 applications", and "benzoic acid derivatives in drug development", reflecting its industrial relevance.
The compound’s molecular framework combines a benzoic acid core with an allyl ether substituent, enabling reactivity in polymerization and cross-coupling reactions. Recent studies highlight its potential in green chemistry, aligning with the growing demand for sustainable chemical processes. Innovations in catalytic methods, such as photoredox catalysis, have optimized the synthesis of 2-(2-Methylprop-2-en-1-yl)oxybenzoic Acid, reducing waste and energy consumption—a topic frequently queried in AI-driven research databases.
In the pharmaceutical sector, CAS 119171-39-0 serves as a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents. Its allyl ether moiety facilitates selective functionalization, a feature explored in targeted drug delivery systems. Queries like "benzoic acid derivatives in medicine" and "allyl ethers in drug design" underscore its therapeutic potential. Additionally, its mild odor profile makes it valuable in fragrance formulations, particularly in ester-based perfumes.
From an analytical perspective, advanced techniques like HPLC-MS and NMR spectroscopy are employed to characterize 2-(2-Methylprop-2-en-1-yl)oxybenzoic Acid, ensuring purity for high-end applications. Environmental concerns have also spurred interest in its biodegradability, with searches such as "eco-friendly benzoic acid derivatives" rising in academic and industrial forums. Regulatory compliance, particularly under REACH and FDA guidelines, further drives its controlled use in consumer products.
Future research directions may explore its utility in polymeric materials and covalent organic frameworks (COFs), areas gaining traction in material science. As industries prioritize multifunctional intermediates, CAS 119171-39-0 exemplifies how tailored molecular design meets diverse scientific needs. Its balance of reactivity and stability ensures enduring relevance, making it a staple in organic synthesis handbooks and patent literature.
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